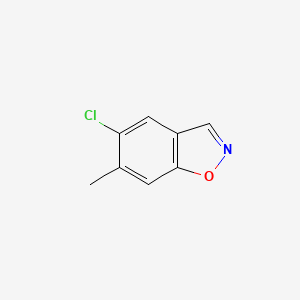

5-Chloro-6-methyl-1,2-benzoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

5-chloro-6-methyl-1,2-benzoxazole |

InChI |

InChI=1S/C8H6ClNO/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,1H3 |

InChI Key |

YMVLCGBHGAGXOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C=NO2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 5 Chloro 6 Methyl 1,2 Benzoxazole

Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) Core

The benzoxazole ring system is susceptible to electrophilic aromatic substitution, a fundamental reaction class in aromatic chemistry. The directing effects of the fused oxazole (B20620) ring, along with the existing chloro and methyl substituents, influence the position of incoming electrophiles.

Halogenation and Nitration Strategies

Further halogenation or nitration of the 5-Chloro-6-methyl-1,2-benzoxazole core introduces additional functional groups, thereby expanding its synthetic utility. These reactions are governed by the activating and directing effects of the substituents on the benzene (B151609) ring. The precise conditions, including the choice of reagent and catalyst, are crucial for achieving the desired regioselectivity.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions represent a powerful tool for the formation of carbon-carbon bonds on aromatic rings. nih.gov Both acylation and alkylation can be performed on the this compound core, typically employing a Lewis acid catalyst such as aluminum chloride. nih.govmasterorganicchemistry.com The intramolecular version of this reaction is particularly useful for synthesizing polycyclic compounds. masterorganicchemistry.com

The acylation reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich benzoxazole ring. youtube.com Alkylation follows a similar mechanism, involving a carbocation intermediate. youtube.com The regioselectivity of these reactions is influenced by the electronic and steric properties of the existing substituents.

Table 1: Examples of Friedel-Crafts Reactions

| Reactant | Reagent | Catalyst | Product | Reference |

| Benzene | Acetyl chloride | AlCl₃ | Acetophenone | youtube.com |

| 4-Methylanisole | 5-Iodo-1-pentene | AlCl₃ | Tetralin derivative | nih.gov |

Nucleophilic Substitution Reactions at the Halogen Center (C-5 Chlorine)

The chlorine atom at the C-5 position of the benzoxazole ring is a key site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, significantly diversifying the chemical space accessible from this starting material.

Amination and Alkoxylation Reactions

The C-5 chlorine can be displaced by various nitrogen and oxygen nucleophiles. Amination reactions, using ammonia (B1221849) or primary/secondary amines, lead to the corresponding 5-amino-6-methyl-1,2-benzoxazoles. Similarly, alkoxylation with alkoxides or alcohols under basic conditions yields 5-alkoxy-6-methyl-1,2-benzoxazoles. These transformations are fundamental in the synthesis of derivatives with potential biological activity. For instance, benzoxazole derivatives are known to exhibit antimicrobial properties. nih.gov

Formation of Organometallic Intermediates (e.g., Grignard, Organolithium)

The C-5 chlorine can be utilized to form organometallic intermediates, such as Grignard or organolithium reagents. This is typically achieved by reacting this compound with magnesium metal or an organolithium compound, respectively. These highly reactive intermediates can then be quenched with various electrophiles to introduce a wide range of substituents at the C-5 position.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C and C-heteroatom bond formation in modern organic synthesis. mdpi.comethz.ch The C-5 chloro substituent of this compound makes it a suitable substrate for these transformations.

The Suzuki reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl structures.

The Sonogashira reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is invaluable for the synthesis of aryl-alkyne derivatives. wikipedia.org Microwave-assisted Sonogashira couplings have been shown to be efficient, offering shorter reaction times and higher yields. researchgate.net

The Heck reaction involves the palladium-catalyzed coupling of the aryl chloride with an alkene. This reaction provides a direct method for the vinylation of the benzoxazole core.

Table 2: Common Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed | Reference |

| Suzuki | Aryl Halide + Organoboron | Pd catalyst + Base | C-C (Aryl-Aryl) | mdpi.com |

| Sonogashira | Aryl Halide + Terminal Alkyne | Pd catalyst + Cu(I) cocatalyst | C-C (Aryl-Alkyne) | wikipedia.orgorganic-chemistry.org |

| Heck | Aryl Halide + Alkene | Pd catalyst | C-C (Aryl-Vinyl) | mdpi.com |

C-C Bond Formation at the Benzoxazole Ring

The benzoxazole ring system, particularly at the C2 position, is amenable to carbon-carbon bond formation reactions. While direct C-H activation and subsequent arylation at other positions of the benzene ring of a benzoxazole have been explored, the C2 position is a primary site for such modifications. For instance, palladium-catalyzed C2–H arylation of benzoxazoles with sterically hindered aryl chlorides has been successfully demonstrated. chemistryviews.org This transformation typically employs a palladium acetate (B1210297) catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base like lithium tert-butoxide. chemistryviews.org Such methodologies allow for the synthesis of sterically congested 2-arylbenzoxazoles, which are of interest in materials science and medicinal chemistry. chemistryviews.org

Another significant strategy for C-C bond formation is the reaction of 2-aminophenols with various carbonyl compounds, leading to the formation of 2-substituted benzoxazoles. beilstein-journals.orgrsc.org Although this is a synthetic route to the benzoxazole core itself, it underscores the reactivity at the eventual C2 position. For instance, the condensation of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and copper(I) iodide, yields 2-substituted benzoxazoles with various functional groups. organic-chemistry.org

The following table summarizes representative C-C bond formation reactions on the benzoxazole scaffold, which are analogous to the potential reactivity of this compound.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Yield (%) |

| C2-H Arylation | Benzoxazole derivative, Aryl chloride | Pd(OAc)₂, Indolylphosphine ligand, LiOtBu | 2-Arylbenzoxazole | Good to High |

| Condensation | 2-Aminophenol (B121084) derivative, β-Diketone | Brønsted acid, CuI | 2-Substituted benzoxazole | Not specified |

| Condensation/Cyclization | 2-Aminophenol, Benzaldehyde (B42025) | LAIL@MNP, Ultrasound | 2-Phenylbenzoxazole (B188899) | Up to 90% |

Reactivity at the Halogenated Position for Arylation

The chlorine atom at the C5 position of this compound is a key handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of aryl groups. The Suzuki-Miyaura and Heck reactions are powerful and versatile methods for forming C-C bonds at such halogenated positions. wikipedia.orglibretexts.orgorganic-chemistry.org

The Suzuki-Miyaura coupling involves the reaction of the chloro-substituted benzoxazole with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The catalytic cycle generally involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the arylated product. libretexts.org

The Heck reaction , on the other hand, couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, alkene insertion, and β-hydride elimination. youtube.com

These reactions offer a broad scope for introducing diverse aryl and vinyl substituents at the C5 position of the benzoxazole core. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.

Below is a table illustrating typical conditions for these cross-coupling reactions on aryl halides, which are applicable to this compound.

| Reaction Name | Substrate | Coupling Partner | Catalyst System | Base | Product Type |

| Suzuki-Miyaura Coupling | Aryl Chloride | Arylboronic Acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Biaryl |

| Heck Reaction | Aryl Chloride | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | Substituted Alkene |

Functional Group Interconversions and Modifications of Methyl Side Chains

The methyl group at the C6 position of the benzoxazole ring is a site for various functional group interconversions, which can lead to a wide array of derivatives with altered properties and further reactivity. Key transformations include oxidation and halogenation.

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functionalities. For instance, an efficient electrochemical method has been developed for the site-selective oxidation of methyl benzoheterocycles to aromatic acetals, which can then be hydrolyzed to the corresponding aldehydes. nih.gov This method avoids the use of harsh chemical oxidants and transition-metal catalysts. nih.gov The resulting aldehyde can serve as a versatile synthetic handle for further modifications.

Halogenation: Radical bromination of the methyl group, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or under photochemical conditions, can yield the corresponding bromomethyl derivative. This benzylic bromide is a reactive intermediate that can readily participate in nucleophilic substitution reactions to introduce a variety of functional groups.

The table below outlines potential functional group interconversions of the methyl side chain.

| Transformation | Reagents | Intermediate/Product |

| Oxidation | Electrochemical oxidation in Methanol (B129727) | Benzaldehyde acetal (B89532) / Benzaldehyde |

| Bromination | N-Bromosuccinimide (NBS), AIBN or light | Bromomethyl derivative |

Ring-Opening and Rearrangement Reactions of the 1,2-Benzoxazole System

The 1,2-benzoxazole ring, also known as anthranil, is susceptible to ring-opening and rearrangement reactions under various conditions, providing pathways to different heterocyclic systems or functionalized benzenes.

The thermal or photochemical rearrangement of 1,2-benzoxazoles can lead to the formation of other isomers. For example, the thermal rearrangement of 3-benzoyl-2,1-benzisoxazole (a 1,2-benzoxazole isomer) in solution has been shown to yield 2-phenyl-4H-3,1-benzoxazone. rsc.org

Nucleophilic attack can also induce ring-opening. The reaction of 1,2-benzoxazoles with secondary amines can lead to ring-opened intermediates that can subsequently undergo cyclization to form other heterocyclic structures, such as 2-aminobenzoxazoles. rsc.org The reaction of 5-chloroisoxazoles, which share the reactive O-N bond with 1,2-benzoxazoles, with nucleophiles can lead to the formation of 2H-azirine-2-carboxylic acid derivatives through an isomerization/ring-opening mechanism. mdpi.com

Mechanistic studies have elucidated the pathways through which 1,2-benzoxazoles and related compounds undergo ring-opening. The cleavage of the weak N-O bond is often the initial and key step in these transformations.

In thermal rearrangements, the initial cleavage of the N-O bond can lead to a diradical or a zwitterionic intermediate, which then undergoes further rearrangement to form a more stable product. rsc.org

In nucleophilic ring-opening reactions, the nucleophile typically attacks one of the electrophilic centers in the ring, leading to the cleavage of the N-O bond. For example, in the reaction of 5-chloroisoxazoles, an iron(II)-catalyzed isomerization is proposed to form a highly reactive 2H-azirine-2-carbonyl chloride intermediate, which is then attacked by nucleophiles. mdpi.com

The study of these mechanisms is crucial for predicting the outcome of reactions and for designing synthetic routes to novel compounds.

Derivatization and Analog Synthesis Based on the 5 Chloro 6 Methyl 1,2 Benzoxazole Scaffold

Design Principles for Structural Modification and Library Synthesis

The design of new derivatives of the 5-chloro-6-methyl-1,2-benzoxazole scaffold is guided by established medicinal chemistry principles. A primary strategy involves the introduction of various substituents at different positions of the benzoxazole (B165842) ring system to explore the structure-activity relationship (SAR). This systematic approach allows researchers to identify key structural features that contribute to the desired biological effects.

Key design principles include:

Isosteric and Bioisosteric Replacements: Replacing specific atoms or groups with others that have similar physical or chemical properties to enhance potency or modify pharmacokinetic profiles.

Scaffold Hopping: Replacing the central benzoxazole core with other heterocyclic systems to explore novel chemical space and intellectual property opportunities.

Fragment-Based Drug Design: Utilizing small molecular fragments that are known to bind to a biological target and then growing or linking them to create a more potent lead compound.

Combinatorial Chemistry and Library Synthesis: The generation of large, diverse collections of related compounds is a powerful tool for lead discovery and optimization. nih.govnih.gov By systematically varying the substituents on the this compound core, extensive libraries can be created for high-throughput screening. nih.govnih.gov This approach accelerates the identification of compounds with desired biological activities.

Synthesis of N-Substituted Benzoxazole Derivatives

The nitrogen atom of the oxazole (B20620) ring in the benzoxazole scaffold presents a key site for derivatization. N-substitution can significantly influence the compound's polarity, solubility, and ability to form hydrogen bonds, thereby affecting its biological activity.

A common method for synthesizing N-substituted benzoxazole derivatives involves the reaction of a 2-aminobenzoxazole (B146116) precursor with various electrophiles. For instance, the reaction of 2-aminobenzoxazoles with aryl isothiocyanates in the presence of molecular iodine and pyridine (B92270) can yield N-aryl-2-benzoxazolamines. Another approach involves the alkylation of 2-(monoalkylamino)benzoxazoles. researchgate.net The choice of base as a catalyst is crucial for selectively preparing 2-(N,N-dialkylamino)benzoxazoles. researchgate.net

Introduction of Alkyl, Aryl, and Heteroaryl Moieties

The introduction of alkyl, aryl, and heteroaryl groups at various positions on the this compound scaffold is a fundamental strategy to modulate its physicochemical properties and biological activity. These substitutions can impact factors such as lipophilicity, steric bulk, and electronic effects, all of which can influence how the molecule interacts with its biological target.

Synthesis of Aryl and Heteroaryl Derivatives:

The condensation of 2-aminophenols with a variety of aromatic and heteroaromatic aldehydes is a widely used method for synthesizing 2-aryl and 2-heteroarylbenzoxazoles. acs.orgnih.gov This reaction is often catalyzed by acids or metals and can be performed under various conditions, including microwave irradiation, to improve yields and reduce reaction times. nih.gov For example, a greener synthesis approach utilizes fly ash as a catalyst for the condensation of 2-aminophenol (B121084) with substituted aldehydes to produce 2-phenyl substituted benzoxazoles. nih.gov

Another versatile method for introducing aryl groups is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. These methods allow for the precise and efficient formation of carbon-carbon bonds between the benzoxazole core and a wide range of aryl and heteroaryl boronic acids or stannanes.

Synthesis of Alkyl Derivatives:

Alkyl groups can be introduced through various synthetic routes. One common method involves the reaction of a suitable benzoxazole precursor with alkyl halides. For example, 2-(chloromethyl)-1H-benzo[d]imidazole can be synthesized and subsequently reacted with benzo[d]oxazole-2-thiol to introduce a methylene-linked benzoxazole moiety. nih.gov

Synthesis of Poly-substituted Benzoxazole Analogs with Varying Halogenation and Methylation Patterns

The synthesis of poly-substituted benzoxazole analogs, particularly those with diverse halogenation and methylation patterns, allows for a fine-tuning of the molecule's properties. The position and nature of these substituents can significantly impact the compound's electronic distribution, lipophilicity, and steric profile, which in turn can influence its biological activity and pharmacokinetic properties.

Varying Halogenation:

The introduction of different halogens (e.g., fluorine, bromine, iodine) or multiple halogen atoms can be achieved through various synthetic strategies. For example, the synthesis of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives has been described, which can serve as a template for synthesizing analogous benzoxazoles. nih.gov The starting material, 2-amino-4-chlorophenol (B47367), can be used to introduce a chlorine atom at the 5-position. nih.gov Further halogenation can be achieved through electrophilic aromatic substitution reactions on the benzoxazole ring or on aryl substituents.

Varying Methylation:

Different methylation patterns can be achieved by using appropriately substituted starting materials. For instance, the use of 2-amino-4-methylphenol (B1222752) as a precursor leads to the formation of 6-methylbenzoxazole (B78594) derivatives. acs.org The synthesis of 5(or 6)-methyl-2-substituted benzoxazoles has been reported, indicating that mixtures of isomers can be formed depending on the starting materials and reaction conditions. nih.gov

A general synthetic route to produce poly-substituted analogs involves the condensation of substituted 2-aminophenols with various carboxylic acids or their derivatives. For example, the reaction of 2-amino-4-methylphenol or 2-amino-4-chlorophenol with aromatic aldehydes can yield benzoxazoles with both methyl and chloro substituents. acs.org

Stereoselective Synthesis of Chiral Derivatives (if applicable for complex analogs)

While the core this compound structure is achiral, the introduction of chiral centers during the synthesis of more complex analogs can lead to stereoisomers. The stereoselective synthesis of such derivatives is crucial as different enantiomers or diastereomers of a chiral molecule often exhibit distinct biological activities and pharmacokinetic profiles.

For instance, in the synthesis of complex, fused heterocyclic systems incorporating a benzoxazole-like moiety, the creation of stereocenters is a key consideration. The design and stereoselective synthesis of a chiral 7-chloro-9-(furan-3-yl)-2,3,3a,4-tetrahydro-1H-benzo[e]pyrrolo[2,1-c] nih.govnih.govolemiss.eduthiadiazine 5,5-dioxide has been reported, where the absolute configuration was determined by X-ray crystal structure analysis. nih.gov This highlights the importance of controlling stereochemistry in the development of biologically active compounds.

Methodologies for achieving stereoselectivity in the synthesis of chiral benzoxazole derivatives could involve:

Use of Chiral Starting Materials: Employing enantiomerically pure precursors, such as chiral amino acids or alcohols, to introduce stereocenters into the final molecule.

Chiral Catalysts: Utilizing chiral catalysts to direct the formation of a specific stereoisomer during a key bond-forming reaction.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to control the stereochemical outcome of a reaction, followed by its removal.

Chromatographic Separation: Separating racemic mixtures of chiral derivatives using chiral chromatography techniques to isolate the individual enantiomers. nih.gov

While specific examples of stereoselective synthesis directly involving this compound are not prevalent in the provided search results, the principles and techniques applied to related chiral heterocyclic compounds are directly applicable.

Advanced Spectroscopic and Spectrometric Characterization in Chemical Research

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio. Despite a thorough search for HRMS data, such as calculated and experimentally found exact masses for the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) of 5-Chloro-6-methyl-1,2-benzoxazole, no specific experimental data has been reported in the reviewed literature. Commercial suppliers note that LC-MS data may be available upon request. bldpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the chemical environment of individual atoms. A comprehensive search for ¹H NMR, ¹³C NMR, or 2D NMR (e.g., COSY, HSQC, HMBC) spectra for this compound did not yield any published experimental data. While spectral information for related isomers, such as 5-chloro-2-methylbenzo[d]oxazole, is available, this data is not applicable due to the different core ring structure (1,3-benzoxazole vs. 1,2-benzoxazole). clockss.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. No experimental IR or Raman spectra specifically for this compound were found in the public scientific literature. While data exists for related compounds like 5-chloro-1,3-benzoxazol-2(3H)-one, these vibrational frequencies cannot be directly assigned to the target compound due to structural differences. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing information. A search of crystallographic databases and the broader scientific literature revealed no published single-crystal X-ray diffraction data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The literature search did not uncover any experimental UV-Vis absorption spectra or data, such as wavelengths of maximum absorbance (λmax), for this compound.

Computational and Theoretical Investigations of 5 Chloro 6 Methyl 1,2 Benzoxazole

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure and bonding of molecules. These methods are routinely used to explore the properties of heterocyclic systems, including the benzoxazole (B165842) family.

Density Functional Theory (DFT) is a preferred method for calculating the ground state geometries of organic molecules due to its balance of accuracy and computational cost. Studies on similar heterocyclic compounds typically employ the B3LYP functional with a Pople-style basis set, such as 6-311G(d,p) or 6-311++G(d,p), to perform geometry optimization. nih.govnih.govnih.gov This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

For instance, in a study on a substituted benzoxazole, DFT calculations at the B3LYP/6-311++g(d,p) level were used to determine the optimized molecular geometry. nih.gov Similarly, research on 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole compared the DFT-optimized structure (B3LYP/6–311G(d,p)) with experimental X-ray diffraction data, showing good agreement. nih.gov For 5-Chloro-6-methyl-1,2-benzoxazole, such calculations would precisely define the spatial arrangement of its atoms, including the planarity of the benzoxazole ring system and the orientation of the chloro and methyl substituents.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Benzoxazole Core (Calculated via DFT) (Note: Data is illustrative, based on typical values for related structures, as specific data for this compound is not available in the cited literature.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-O (in ring) | ~1.37 Å |

| Bond Length | N-O (in ring) | ~1.41 Å |

| Bond Length | C=N (in ring) | ~1.31 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Angle | C-O-N | ~108° |

| Bond Angle | O-N-C | ~103° |

| Bond Angle | C-C-Cl | ~120° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In computational studies of related heterocycles, the HOMO-LUMO energies are calculated using the same DFT methods as for geometry optimization. For example, the HOMO-LUMO energy gap for 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole was calculated to be 4.9266 eV. nih.gov Analysis of the HOMO and LUMO electron density distribution reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the benzoxazole ring system, while the LUMO would also be distributed across the aromatic core.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Heterocyclic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Source |

| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | -5.996 | -1.070 | 4.926 eV | nih.gov |

| 5-Chlorouracil | -7.14 | -1.83 | 5.31 eV | nih.gov |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent varying potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For benzoxazole derivatives, MEP analyses consistently show that the most negative potential is localized over the electronegative oxygen and nitrogen atoms of the heterocyclic ring, identifying them as potential sites for electrophilic attack. ksu.edu.sa In the case of this compound, the MEP surface would likely highlight the region around the benzoxazole nitrogen and oxygen atoms as highly negative, while the hydrogen atoms and regions near the electron-withdrawing chlorine atom would exhibit positive potential. ksu.edu.saresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption)

DFT calculations are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental data. By calculating these properties, researchers can confirm molecular structures and understand the electronic transitions and vibrational modes of a compound.

Theoretical vibrational (infrared) frequencies are determined by calculating the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by a specific factor (e.g., 0.9614) to correct for anharmonicity and other systematic errors in the computational method. nih.gov These calculations provide a detailed assignment of each vibrational mode, such as C-H stretches, C=N stretches, and ring vibrations, which can be compared directly with experimental FT-IR and Raman spectra. nih.govnih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. mdpi.com Theoretical chemical shifts are calculated relative to a reference standard (e.g., Tetramethylsilane, TMS) and provide valuable support for the assignment of complex experimental NMR spectra. mdpi.com

UV-Vis absorption spectra are predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. This allows for the prediction of the absorption maxima (λmax) and helps to understand the nature of the electronic transitions (e.g., π→π* or n→π*) within the molecule.

Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Molecule (Note: This table is representative of the type of data generated in such studies, based on findings for other complex organic molecules.) nih.gov

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

| N-H Stretch | 3350 | 3355 | ν(N-H) (99%) |

| C=O Stretch | 1680 | 1674 | ν(C=O) (85%) |

| Aromatic C-H Stretch | 3067 | 3070 | ν(C-H) (92%) |

| C-O Stretch | 1213 | 1230 | ν(C-O) (70%) |

Reaction Mechanism Elucidation via Transition State Theory and Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. This is often accomplished using DFT in conjunction with transition state theory.

For example, computational studies on the synthesis of benzoxazole derivatives can elucidate the reaction pathway, calculate activation energies, and determine the thermodynamics of each step. nih.gov In a study on the acylation of a benzoxazole derivative, quantum chemical calculations were used to explore the conformational landscape and understand the selectivity of the reaction, revealing the most stable conformers and intermediates. nih.gov For a reaction involving this compound, computational modeling could predict the most likely pathway, rationalize the role of catalysts, and explain observed product distributions by comparing the energy barriers of competing pathways.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Motion

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes, molecular flexibility, and interactions with the surrounding environment (like a solvent).

Theoretical Descriptors for Reactivity and Selectivity Prediction (e.g., Fukui Functions, Electrophilicity/Nucleophilicity Indices)

To predict the reactivity and selectivity of this compound, computational chemists employ a range of theoretical descriptors derived from quantum chemical calculations, most commonly using Density Functional Theory (DFT). These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attacks, thus guiding the synthesis of new derivatives.

Fukui Functions: The Fukui function is a key descriptor in conceptual DFT that indicates the change in electron density at a given point in a molecule when an electron is added or removed. It helps in identifying the most reactive sites.

f+(r): for nucleophilic attack (where an electron is accepted). The site with the highest value is the most likely to be attacked by a nucleophile.

f-(r): for electrophilic attack (where an electron is donated). The site with the highest value is the most susceptible to attack by an electrophile.

f0(r): for radical attack.

For this compound, one would expect the nitrogen and oxygen atoms of the isoxazole (B147169) ring to be potential sites for electrophilic attack due to their lone pairs of electrons. The carbon atoms of the benzene (B151609) ring, influenced by the electron-withdrawing chloro group and electron-donating methyl group, would exhibit more complex reactivity patterns that Fukui functions can help elucidate.

Electrophilicity and Nucleophilicity Indices: These global reactivity indices provide a quantitative measure of a molecule's ability to act as an electrophile or a nucleophile.

Electrophilicity Index (ω): Introduced by Parr, this index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher value of ω indicates a stronger electrophile. It is calculated using the electronic chemical potential (μ) and chemical hardness (η).

Nucleophilicity Index (N): This index, often defined relative to a standard nucleophile, quantifies the nucleophilic character of a molecule.

The table below illustrates the kind of data that would be generated from a DFT study on this compound, based on typical values for similar heterocyclic compounds. Note: This is a representative table, and the values are not from actual calculations on the specified compound.

| Descriptor | Atom/Region of Interest | Predicted Value (Arbitrary Units) | Interpretation |

| Fukui Function (f+) | C4 | High | The C4 position is a likely site for nucleophilic attack. |

| Fukui Function (f-) | N2 | High | The nitrogen atom is a likely site for electrophilic attack. |

| Electrophilicity Index (ω) | Whole Molecule | Moderate to High | The compound is expected to be a reasonably good electrophile. |

| Nucleophilicity Index (N) | Whole Molecule | Low to Moderate | The compound is expected to be a modest nucleophile. |

Thermochemical Studies and Energetic Contributions

Thermochemical studies provide fundamental data on the stability and energy content of a molecule, such as its enthalpy of formation. This information is critical for understanding reaction energetics and for process safety assessments. Experimental determination of these properties can be challenging, and computational methods offer a valuable alternative.

Experimental thermochemical data for this compound is not available in the public domain. However, a study on the thermochemistry of 2-methylbenzoxazole (B1214174) and 2,5-dimethylbenzoxazole (B1361385) provides a useful reference point. mdpi.com In that work, the standard molar enthalpies of formation in the gaseous state were determined both experimentally (via combustion calorimetry and Calvet microcalorimetry) and computationally (using the G3(MP2)//B3LYP method). mdpi.com

The results for these related compounds showed that the theoretically calculated gas-phase enthalpies of formation were in good agreement with the experimental values. mdpi.com This provides confidence in using similar high-level ab initio methods to predict the thermochemical properties of this compound.

The following table presents the experimentally determined standard molar enthalpies of formation in the gaseous state for the related benzoxazole derivatives, which can be used for comparative purposes.

| Compound | Standard Molar Enthalpy of Formation (gaseous) (kJ·mol-1) |

| 2-Methylbenzoxazole | Value not explicitly stated in abstract |

| 2,5-Dimethylbenzoxazole | Value not explicitly stated in abstract |

The study concluded that 2,5-dimethylbenzoxazole is enthalpically the more stable compound of the two. mdpi.com A computational study on this compound would allow for a direct comparison of its thermodynamic stability against these and other related heterocycles.

Potential Applications of 5 Chloro 6 Methyl 1,2 Benzoxazole in Chemical Sciences

A Versatile Building Block for Complex Synthesis

The inherent reactivity of the 1,2-benzoxazole core, combined with the electronic influence of the chloro and methyl substituents, positions 5-Chloro-6-methyl-1,2-benzoxazole as a valuable intermediate in the synthesis of more complex molecular structures. The isoxazole (B147169) ring, in particular, is known to be a versatile precursor that can undergo various transformations to yield a diverse array of functional groups and heterocyclic systems.

For instance, the general class of 5-chloroisoxazoles can be transformed into 2H-azirine-2-carbonyl chlorides through an iron(II)-catalyzed isomerization. nih.gov These reactive intermediates can then be reacted with a variety of nucleophiles, such as amines, to produce amides, or with other nucleophiles to form anhydrides, esters, and thioesters. nih.gov This highlights the potential of this compound to serve as a starting material for a range of synthetically useful molecules.

The broader family of benzoxazoles is widely recognized as a key structural motif in numerous biologically active compounds and is frequently incorporated as a building block in medicinal chemistry. researchgate.net The synthesis of various benzoxazole (B165842) derivatives often involves the condensation of 2-aminophenols with a variety of reagents, a process that can be catalyzed by different methods, including the use of ionic liquids or metal catalysts. globalresearchonline.netnih.gov While the synthesis of this compound itself is not extensively detailed in the literature, the established methodologies for related structures suggest viable synthetic routes.

Precursor for Advanced Organic Materials

The structural framework of this compound makes it a promising candidate as a precursor for advanced organic materials. Benzoxazole derivatives are known to be integral components in the development of organic light-emitting diodes (OLEDs) and other photovoltaic devices. rsc.org The planarity and aromaticity of the benzoxazole system contribute to favorable electronic properties, which can be fine-tuned by the introduction of substituents like the chloro and methyl groups present in the title compound. These groups can influence the molecule's packing in the solid state and its photophysical properties, which are critical for applications in organic electronics.

Applications in Materials Science

The potential of this compound extends into the realm of materials science, where its inherent properties can be harnessed for the creation of functional materials.

Optoelectronic Materials and Fluorescent Probes

Benzoxazole derivatives are well-documented for their promising photophysical properties, including strong absorption and emission of light. jocpr.com These characteristics make them attractive for use as fluorescent probes. jocpr.comnist.gov The fluorescence of benzoxazole-based compounds can be sensitive to the surrounding environment, such as pH or the presence of metal cations, making them suitable for sensing applications. nist.gov For example, certain benzoxazole derivatives have been developed as fluorescent probes for detecting metal ions like magnesium and zinc. nist.gov The chloro and methyl substituents on the this compound ring could modulate its fluorescence properties, potentially leading to the development of new selective and sensitive fluorescent probes.

Polymer Chemistry and Functional Coatings

While direct applications of this compound in polymer chemistry are not yet established, the benzoxazole moiety is a known component in the synthesis of specialty polymers. The incorporation of such heterocyclic units into a polymer backbone can impart desirable properties such as thermal stability, rigidity, and specific optical characteristics. The presence of the reactive chloro group could also serve as a handle for grafting the molecule onto polymer chains or for initiating polymerization reactions, thus creating functional coatings with tailored properties.

Contribution to Catalysis or Ligand Design

The nitrogen and oxygen atoms within the 1,2-benzoxazole ring of this compound offer potential coordination sites for metal ions, suggesting its utility in the design of novel ligands for catalysis. Benzoxazole-containing ligands have been successfully employed in the synthesis of transition metal complexes that exhibit catalytic activity in various organic transformations. nih.gov For instance, palladium complexes with phenothiazine-based mesoionic carbene ligands have been used in azide-isocyanide coupling reactions to synthesize benzoxazole derivatives. rsc.org The electronic properties of the this compound, influenced by its substituents, could fine-tune the catalytic activity of its corresponding metal complexes.

Use in Analytical Chemistry (e.g., as a Research Standard or Probe)

In analytical chemistry, well-characterized compounds can serve as research standards for the development of new analytical methods. Given that this compound is a specific, stable chemical entity, it has the potential to be used as a standard in chromatographic and spectroscopic techniques for the identification and quantification of related benzoxazole derivatives. mdpi.com Furthermore, as discussed in the context of materials science, its potential fluorescent properties could be harnessed to develop it as a probe for specific analytes, with the chloro and methyl groups contributing to its selectivity and sensitivity. rsc.org

Supramolecular Chemistry and Self-Assembly

The exploration of this compound in the field of supramolecular chemistry and self-assembly is a nascent area of research. While the inherent structural features of the benzoxazole core—containing both hydrogen bond donors and acceptors, as well as an aromatic system capable of π-π stacking—suggest a potential for the formation of ordered supramolecular architectures, specific studies on this particular derivative are not yet prevalent in the scientific literature.

The behavior of related benzoxazole structures, however, provides a foundational understanding of the non-covalent interactions that could drive the self-assembly of this compound. For instance, studies on various benzoxazole derivatives have demonstrated their capacity to form intricate networks through hydrogen bonding and π-π stacking interactions, leading to the formation of liquid crystals, gels, and other complex assemblies. The chlorine and methyl substituents on the benzene (B151609) ring of this compound would further influence these interactions, potentially leading to unique and tunable self-assembly behaviors. The electron-withdrawing nature of the chlorine atom and the electron-donating, sterically influential methyl group could modulate the electronic and spatial properties of the molecule, thereby directing the formation of specific supramolecular structures.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of the benzisoxazole core has traditionally relied on methods that can involve harsh conditions. nih.gov Future research will likely focus on developing more efficient, sustainable, and versatile synthetic pathways to access 5-Chloro-6-methyl-1,2-benzoxazole and its derivatives.

Key areas of development include:

Modern Cyclization Strategies: While classic methods often involve the cyclization of substituted 2-hydroxyaryl oximes, newer approaches offer milder conditions and broader substrate scope. chim.it One promising route is the [3+2] cycloaddition of in-situ generated nitrile oxides with arynes, which provides a direct and modular path to functionalized benzisoxazoles. nih.govorganic-chemistry.org Adapting this to a suitably substituted aryne precursor and chlorooxime could provide an efficient entry to the target compound.

Green Catalysis: The use of environmentally benign catalysts is a major trend in organic synthesis. rsc.org Research into employing nanocatalysts, solid-supported acid catalysts, or reusable ionic liquid gels for the synthesis of benzoxazole (B165842) analogues could lead to more sustainable production methods. nih.govresearchgate.net For instance, palladium complexes of dendronized amine polymers have been used for benzoxazole synthesis with air as the oxidant and water as the only byproduct, a protocol that could be explored for this scaffold. nih.gov

Photocatalysis: Eosin Y has been demonstrated as an effective photocatalyst for preparing benzoxazole derivatives under visible light, offering a green alternative to thermally driven reactions. nih.gov Investigating the applicability of photoredox catalysis for the construction of the this compound ring system represents a frontier in its synthesis.

Exploration of Unconventional Reactivity and Novel Transformations

The inherent reactivity of the benzisoxazole ring and its substituents is fertile ground for discovering novel chemical transformations. Future studies should move beyond simple functionalization to explore the unique reactivity imparted by the N-O bond and the specific substitution pattern.

Potential avenues for exploration include:

Ring-Opening and Rearrangement: The weak N-O bond in the isoxazole (B147169) ring makes it susceptible to cleavage under various conditions (e.g., reductive, photochemical), leading to valuable synthetic intermediates. Investigating these ring-opening reactions for this compound could provide access to novel acyclic compounds or serve as a gateway to other heterocyclic systems through rearrangement cascades.

Selective C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring or the methyl group offers an atom-economical way to build molecular complexity. Developing selective catalytic methods to introduce new groups at specific positions would bypass the need for multi-step sequences involving pre-functionalized starting materials.

Tandem Reactions: Designing one-pot tandem reactions, such as a cycloaddition followed by a cycloreversion, can rapidly generate complex molecules. chim.it Exploring the participation of this compound in such sequences could lead to the discovery of entirely new molecular frameworks.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions involving this compound, integrating modern automation and flow chemistry technologies is essential.

Continuous Flow Synthesis: Flow chemistry offers superior control over reaction parameters like temperature and time, which is particularly advantageous for reactions involving unstable intermediates, such as the lithiated species in some benzoxazole syntheses. nih.gov A multistep flow process for generating functionalized benzoxazoles has been reported, demonstrating that this technology can improve yield and safety by minimizing the hold-up time of reactive intermediates. nih.gov Applying a similar continuous flow approach to the synthesis of this compound could enable safer, more scalable, and highly efficient production.

Automated Synthesis Platforms: The use of automated robotic platforms can dramatically accelerate the synthesis and screening of new derivatives. wikipedia.orgchemspeed.com Such systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. nih.gov An automated platform could be programmed to synthesize a library of compounds by varying the substituents on the this compound core, enabling high-throughput screening for biological activity or material properties. This approach can reduce the time needed to optimize a reaction from months to days. mit.edu

Advanced Spectroscopic Probes and Imaging Agents Based on the Core Structure

The benzoxazole nucleus is a well-established fluorophore present in various optical materials and biological probes. nih.gov The specific electronic properties of this compound make it an attractive scaffold for developing new advanced sensors and imaging agents.

Future research in this area could involve:

Development of Fluorescent Probes: The 2-phenylbenzoxazole (B188899) fragment is a core component in probes for pH and metal cation detection. mdpi.com By strategically adding functional groups to the this compound core, it should be possible to design novel turn-on or ratiometric fluorescent probes. The electron-withdrawing chloro group and electron-donating methyl group provide a basis for fine-tuning the photophysical properties.

Targeted Imaging Agents: Substituted benzoxazoles have been successfully developed as imaging agents for detecting amyloid plaques associated with Alzheimer's disease. mdpi.com This suggests that derivatives of this compound could be synthesized and evaluated as potential PET or SPECT imaging agents for various biological targets by incorporating appropriate radiolabels.

Deepening Theoretical Understanding and Predictive Modeling for Structure-Property Relationships

Computational chemistry provides powerful tools to predict molecular properties and guide experimental design, saving significant time and resources. Applying these methods to this compound can accelerate its development.

Key theoretical approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate fundamental properties such as molecular orbital energies (HOMO-LUMO), bond dissociation energies, and electron density distributions. These calculations can predict the molecule's reactivity, kinetic stability, and photophysical properties, helping to rationalize experimental findings and design next-generation derivatives.

Molecular Docking and Dynamics: For medicinal chemistry applications, molecular docking simulations can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. mdpi.comnih.gov Subsequent molecular dynamics simulations can assess the stability of these interactions over time, providing crucial insights for designing more potent and selective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and tested, QSAR models can be built to correlate specific structural features with observed biological activity or material properties. This data-driven approach can then be used to predict the properties of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis.

Expansion into New Areas of Materials Science and Chemical Technology

Beyond its potential in medicinal chemistry, the unique structure of this compound makes it a candidate for applications in advanced materials.

Promising areas for expansion are:

High-Performance Polymers: Benzoxazole-containing polymers are known for their high thermal stability and excellent mechanical properties. The specific substitution on the this compound ring could be leveraged to create monomers for new thermosetting resins with tailored dielectric properties, flame retardancy (due to the chlorine atom), and high thermal decomposition temperatures.

Organic Electronics: The conjugated π-system of the benzisoxazole core suggests potential applications in organic electronics. By incorporating this scaffold into larger conjugated systems, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Optical Brighteners: Benzoxazole derivatives are already used as optical brightening agents in applications like laundry detergents. nih.gov The specific absorption and emission characteristics of this compound and its derivatives could be explored for developing new, more efficient, or more stable whitening agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.